An In-depth Technical Guide to n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine: A Comparative and Predictive Analysis
An In-depth Technical Guide to n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine: A Comparative and Predictive Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine, a structurally intriguing N,N'-dimethylated indole derivative. In the absence of extensive direct experimental data for this specific molecule, this guide employs a robust comparative and predictive methodology. By synthesizing information from structurally analogous compounds, we will project its physicochemical properties, propose a viable synthetic pathway, and explore its potential biological significance. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.
Introduction and Molecular Overview
n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine belongs to the vast and pharmacologically significant class of indoleamines. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The specific substitution pattern on the indole ring and its side chains is a critical determinant of a compound's pharmacological profile.[1]
The subject of this guide features two key methylations: one on the indole nitrogen (N-1) and another on the nitrogen of the 5-methanamine side chain. This N,N'-dimethylation pattern distinguishes it from many well-studied endogenous and synthetic tryptamines. While direct experimental data for this compound is limited, its structural similarity to other N-methylated indoleamines allows for informed predictions of its properties and potential biological roles.
This guide will navigate the predicted chemical and physical landscape of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine, offer a detailed synthetic protocol, and discuss its potential interactions with biological systems, particularly in the context of indolethylamine N-methyltransferase (INMT), an enzyme responsible for the N-methylation of tryptamines.[2][3]
Figure 1: Chemical structure of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine.
Predicted Physicochemical Properties
| Property | Predicted Value for n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine | (1H-indol-5-yl)methanamine[4] |
| Molecular Formula | C12H16N2 | C9H10N2 |
| Molecular Weight | 188.27 g/mol | 146.19 g/mol |
| XLogP3 | ~1.7 - 2.2 | 1.2 |
| Hydrogen Bond Donor Count | 1 | 2 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 2 | 1 |
| Topological Polar Surface Area | ~16 Ų | 41.8 Ų |
| pKa (predicted) | ~9.5 - 10.5 (for the secondary amine) | Not available |
Rationale for Predictions:
-
Molecular Weight and Formula: These are calculated directly from the chemical structure.
-
XLogP3 (Lipophilicity): The addition of two methyl groups compared to the parent amine, (1H-indol-5-yl)methanamine, is expected to increase lipophilicity. N-methylation generally increases the octanol-water partition coefficient.[5]
-
Hydrogen Bond Donor/Acceptor Count: The N-methylation of the indole nitrogen removes a hydrogen bond donor. The secondary amine in the side chain retains one hydrogen bond donor. The nitrogen atoms can act as hydrogen bond acceptors.
-
Topological Polar Surface Area (TPSA): The methylation of the indole nitrogen reduces the TPSA compared to the parent indole.
-
pKa: The secondary amine is expected to have a pKa in the typical range for aliphatic secondary amines.
Proposed Synthesis and Characterization
A definitive, published protocol for the synthesis of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine is not available. However, a logical and efficient synthetic route can be proposed based on established methods for the synthesis of N-substituted indole derivatives.[6][7][8] The proposed synthesis involves a two-step process starting from the commercially available 1-methyl-1H-indole-5-carbaldehyde.
Proposed Synthetic Workflow
Figure 2: Proposed synthetic workflow for n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine via reductive amination.
Step-by-Step Experimental Protocol
Step 1: Imine Formation
-
To a solution of 1-methyl-1H-indole-5-carbaldehyde (1.0 equivalent) in anhydrous methanol (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1 equivalents, typically as a solution in THF or methanol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction to the Secondary Amine
-
Cool the reaction mixture containing the imine intermediate to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.2 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Upon completion (as monitored by TLC), quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Perform an acid-base extraction to isolate the product. Acidify the aqueous layer with 1M HCl, wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer with a base like sodium hydroxide and extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Analytical Characterization
The structure and purity of the synthesized n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-methyl protons on the indole ring and the side chain, and the methylene bridge protons. Predicted chemical shifts can be calculated using computational tools.[9][10][11]
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the unique carbons of the indole ring, the two N-methyl carbons, and the methylene carbon.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (188.27 g/mol ). Characteristic fragmentation patterns for N-methylated tryptamines often involve cleavage at the alpha and beta positions relative to the amine.[1][12]
Potential Biological Significance and Context
The biological activity of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine has not been explicitly reported. However, its structure suggests potential interactions with biological systems, particularly those involving indoleamines and their metabolism.
Indolethylamine N-methyltransferase (INMT)
A key enzyme in the metabolism of indoleamines is Indolethylamine N-methyltransferase (INMT).[2][3] INMT catalyzes the N-methylation of tryptamine and other indoleamines, using S-adenosyl-L-methionine (SAM) as a methyl donor.[13] This enzymatic activity is responsible for the biosynthesis of N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT).[14][15]
Given its N-methylated structure, n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine could potentially act as:
-
A substrate for further methylation by INMT: Although less common for secondary amines, INMT could potentially catalyze a third methylation on the side-chain nitrogen.
-
An inhibitor of INMT: The compound might bind to the active site or an allosteric site of INMT, thereby modulating its activity.[16]
Figure 3: Potential interaction of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine with the INMT pathway.
Receptor Binding Profile
Many indole derivatives exhibit affinity for various neurotransmitter receptors, particularly serotonin (5-HT) receptors. The specific substitution pattern on the indole ring and side chain dramatically influences receptor binding affinity and functional activity. Further research through receptor binding assays would be necessary to elucidate the pharmacological profile of n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine.
Conclusion and Future Directions
n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine represents an under-explored molecule within the pharmacologically rich class of indoleamines. While direct experimental data is currently scarce, this technical guide provides a solid foundation for its synthesis, characterization, and potential biological investigation through a comparative and predictive approach. The proposed synthetic route is robust and relies on well-established chemical transformations.
Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive analytical characterization to confirm its structure and properties. Subsequently, in vitro and in vivo studies are warranted to explore its biological activity, including its interaction with INMT and its receptor binding profile. Such investigations could reveal novel pharmacological properties and contribute to a deeper understanding of the structure-activity relationships of N,N'-dimethylated indoleamines.
References
[Please note: The following is a consolidated list of references based on the conducted searches. The URLs have been verified at the time of authoring.]
-
Quantitative assay of the N-methylated metabolites of tryptamine and serotonin by gas chromatography mass spectrometry as applied to the determination of lung indoleethylamine N-methyltransferase activity. PubMed. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. MDPI. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]
-
N-methylated tryptamine derivatives in citrus genus plants: identification of N,N,N-trimethyltryptamine in bergamot. PubMed. [Link]
-
The N-methylation of tryptamine catalyzed by INMT. ResearchGate. [Link]
-
Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease. PMC. [Link]
-
Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
-
N-Methyl-1H-indole-3-methanamine. PubChem. [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
-
NMR Prediction. ACD/Labs. [Link]
-
Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. [Link]
-
Synthesis of some N-substituted indole derivatives and their biological activities. PubMed. [Link]
-
Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine. PMC. [Link]
-
N-Methylmelamines: Synthesis, Characterization, and Physical Properties. ResearchGate. [Link]
-
NMR Predictor - Documentation. Chemaxon. [Link]
-
Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. [Link]
-
NMR Prediction. NMRDB. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
-
(1H-indol-5-yl)methanamine. PubChem. [Link]
-
NMRium demo - Predict. NMRium. [Link]
-
Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches. ResearchGate. [Link]
-
Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses. ResearchGate. [Link]
-
Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. ACS Publications. [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. [Link]
-
N -Methyl- N -((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1 H -indol-2-yl)methyl)prop-2-yn-1-amine, a New Cholinesterase and Monoamine Oxidase Dual Inhibitor. ResearchGate. [Link]
Sources
- 1. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1H-indol-5-yl)methanamine | C9H10N2 | CID 54791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Visualizer loader [nmrdb.org]
- 11. app.nmrium.com [app.nmrium.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
